molecular formula C14H19NO3S B2758341 Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 62159-42-6

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2758341
CAS RN: 62159-42-6
M. Wt: 281.37
InChI Key: XYWZPXQZUYYQIA-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis. .


Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized in the synthesis of various compounds with potential biological activities. For example, it has been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further treated to produce compounds with promising antibacterial, antifungal, and anti-inflammatory activities. These compounds have been characterized by spectral analysis and screened for their biological activities, showing significant potential in medicinal chemistry (B. Narayana et al., 2006).

Chemical Reactions and Structural Analysis

In the field of organic chemistry, this compound has been involved in interesting chemical reactions leading to novel compounds. One study describes its reaction with primary amines, resulting in the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with structures confirmed by X-ray analysis (S. Shipilovskikh et al., 2014).

Another application in synthetic chemistry is highlighted by its role in the recyclization reactions to form iminofurans, showing the versatility of this compound in contributing to the development of new chemical entities with potential applications in drug discovery and materials science (Anastasia Vasileva et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from this compound have shown significant antimicrobial and anti-inflammatory properties. The synthesis of derivatives and their evaluation against various microbial strains have provided promising results, indicating their potential in the development of new therapeutic agents (Y. Mabkhot et al., 2015).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to a specific receptor or enzyme, or altering a biological pathway .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, as well as precautions for safe handling and storage .

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential uses in industry or medicine, or areas of research that could be explored .

properties

IUPAC Name

ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-11(16)15-13-12(14(17)18-4-2)9-7-5-6-8-10(9)19-13/h3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWZPXQZUYYQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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